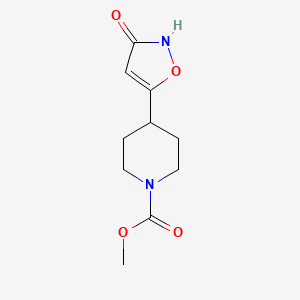

Methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate

CAS No.: 439944-71-5

Cat. No.: VC4326028

Molecular Formula: C10H14N2O4

Molecular Weight: 226.232

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 439944-71-5 |

|---|---|

| Molecular Formula | C10H14N2O4 |

| Molecular Weight | 226.232 |

| IUPAC Name | methyl 4-(3-oxo-1,2-oxazol-5-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H14N2O4/c1-15-10(14)12-4-2-7(3-5-12)8-6-9(13)11-16-8/h6-7H,2-5H2,1H3,(H,11,13) |

| Standard InChI Key | QWHNZNGBLKDLEL-UHFFFAOYSA-N |

| SMILES | COC(=O)N1CCC(CC1)C2=CC(=O)NO2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises two primary components:

-

Piperidine ring: A six-membered nitrogen-containing heterocycle known for its conformational flexibility and bioavailability-enhancing properties.

-

3-Hydroxyisoxazole moiety: A five-membered aromatic ring containing oxygen and nitrogen atoms, which contributes to hydrogen bonding capabilities and metal coordination .

The methyl ester group at the piperidine nitrogen enhances metabolic stability, while the hydroxyl group on the isoxazole ring provides a site for further functionalization. This balance of hydrophilicity and lipophilicity () suggests moderate membrane permeability, a critical factor for intracellular target engagement .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 439944-71-5 |

| Molecular Formula | |

| Molecular Weight | 226.23 g/mol |

| Purity | ≥98% (HPLC) |

| Storage Conditions | -20°C, desiccated |

Synthetic Methodology

Retrosynthetic Analysis

The synthesis of methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate typically follows a convergent strategy:

-

Piperidine functionalization: Introduction of the isoxazole group via nucleophilic aromatic substitution or cycloaddition reactions.

-

Esterification: Protection of the piperidine nitrogen with a methyl carbonate group using methyl chloroformate under basic conditions.

A representative pathway involves:

-

Step 1: Condensation of ethyl 3-(piperidin-4-yl)acetoacetate with hydroxylamine hydrochloride to form the isoxazole ring.

-

Step 2: Methylation of the piperidine nitrogen using methyl chloroformate in the presence of triethylamine .

Analytical Validation

Critical quality control measures include:

-

HPLC: Confirms purity ≥98% through reverse-phase chromatography (C18 column, acetonitrile/water gradient).

-

-NMR: Characteristic signals at δ 6.3 ppm (isoxazole C-H) and δ 3.7 ppm (methyl ester OCH) .

Applications in Targeted Protein Degradation

Role in PROTAC Design

As a protein degrader building block, this compound serves as a ligand for E3 ubiquitin ligases in PROTAC systems. Its 3-hydroxyisoxazole group mimics natural ligase-binding motifs, enabling recruitment of ubiquitination machinery to disease-causing proteins.

Mechanism of Action:

-

Ternary complex formation: The compound binds both the target protein and an E3 ligase (e.g., VHL or CRBN).

-

Ubiquitination: The ligase transfers ubiquitin molecules to the target, marking it for proteasomal degradation.

Advantages Over Traditional Inhibitors

-

Catalytic activity: A single PROTAC molecule can degrade multiple target proteins.

-

Targeting "undruggable" proteins: Effective against transcription factors and scaffold proteins lacking enzymatic activity.

Pharmacological Considerations

Bioactivity Profiling

While detailed biological data remains proprietary, structural analogs demonstrate:

-

Autotaxin inhibition: IC values in the low micromolar range for related isoxazole-piperidine hybrids.

-

Anti-inflammatory effects: Suppression of lysophosphatidic acid (LPA) signaling in cellular models .

ADMET Profiles

Predicted properties using in silico tools (SwissADME):

-

Absorption: Moderate intestinal permeability (Caco-2 = 12 × 10 cm/s).

-

Metabolism: Susceptible to esterase-mediated hydrolysis, necessitating prodrug strategies for oral delivery.

Future Directions

Structure-Activity Relationship (SAR) Optimization

-

Piperidine substitution: Introducing 4-methyl groups to modulate steric effects and binding kinetics.

-

Isoxazole derivatization: Exploring O-alkylation to improve metabolic stability.

Clinical Translation Challenges

-

Oral bioavailability: Requires co-administration with cytochrome P450 inhibitors to mitigate first-pass metabolism.

-

Target validation: CRISPR screening needed to confirm on-target degradation effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume